molecular formula C13H20O B12690400 alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol CAS No. 85050-12-0

alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol

Cat. No.: B12690400
CAS No.: 85050-12-0
M. Wt: 192.30 g/mol
InChI Key: VNRPVAMHSZBGBD-UHFFFAOYSA-N
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Description

alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol is a sophisticated norbornene-derived chemical architecture that offers researchers unique opportunities in advanced synthetic chemistry and materials science applications. This compound features a rigid bicyclo[2.2.1]hept-5-ene core structure that provides significant steric definition and molecular rigidity, combined with both vinyl and methanol functional groups that enable diverse chemical modification pathways . The strategic incorporation of multiple methyl groups at the 3-position creates distinctive steric and electronic environments that influence both reactivity and molecular conformation. In specialized chemical research, this compound serves as a valuable building block for the construction of complex molecular architectures, particularly in polymer science where the norbornene framework contributes enhanced thermal stability and mechanical properties to resulting materials. The simultaneous presence of vinyl and hydroxyl functionalities enables sequential modification strategies, allowing researchers to employ click chemistry, polymerization, and cross-coupling methodologies to create tailored macromolecular structures . The compound's structural complexity makes it particularly valuable for developing advanced polymeric materials with precise stereochemical control, as well as for investigating structure-property relationships in materials chemistry. Further research applications include its potential use as a key intermediate in the synthesis of specialized ligands for catalysis, where the rigid norbornene scaffold can impart defined spatial orientation to catalytic centers. The molecular framework also shows promise in supramolecular chemistry studies investigating host-guest interactions and in the development of advanced organic frameworks where pre-organized structural elements direct higher-order assembly. Researchers exploring the fundamental relationships between molecular structure and material properties will find this chemically complex reagent particularly valuable for designing systems with tailored characteristics and functionalities.

Properties

CAS No.

85050-12-0

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-(3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-ol

InChI

InChI=1S/C13H20O/c1-5-13(4,14)11-9-6-7-10(8-9)12(11,2)3/h5-7,9-11,14H,1,8H2,2-4H3

InChI Key

VNRPVAMHSZBGBD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC(C1C(C)(C=C)O)C=C2)C

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The bicyclo[2.2.1]heptene core is commonly synthesized through a Diels-Alder reaction between a diene and a dienophile. This reaction is favored for its ability to form the bicyclic framework with high regio- and stereoselectivity.

  • Typical dienes include cyclopentadiene derivatives.
  • Dienophiles may be substituted alkenes or alkynes bearing functional groups that facilitate further transformations.
  • The reaction conditions (temperature, solvent) are optimized to favor the endo or exo product, which influences the stereochemistry of the final compound.

Functional Group Transformations

After forming the bicyclic core, the vinyl and hydroxyl groups are introduced or modified through:

  • Metallation and Formylation: Using strong bases such as lithium diisopropylamide (LDA) for metallation followed by formylation with dimethylformamide (DMF) to introduce aldehyde functionalities, which can be further reduced or transformed into alcohols.
  • Hydrogenation: Catalytic hydrogenation (e.g., palladium on carbon) is used to reduce intermediates selectively, preserving or modifying double bonds as needed.
  • Acetal Formation and Hydrolysis: Acetal intermediates are formed under acid catalysis and later hydrolyzed to reveal aldehyde or alcohol groups.

Stereochemical Control

  • Separation of regioisomers (endo/exo) by distillation or chromatography is critical to obtain pure stereoisomers.
  • Use of chiral auxiliaries or selective reagents can enhance enantiomeric purity.
  • Reaction conditions are carefully controlled to favor the desired stereochemical outcome.

Representative Synthetic Sequence (Based on Patent Literature)

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Diels-Alder Cycloaddition Cyclopentadiene + substituted dienophile, heat Formation of bicyclo[2.2.1]heptene core Variable
2 Metallation/Formylation Lithium diisopropylamide (LDA), DMF Introduction of aldehyde group ~82
3 Acetal Formation Methanol, acid catalysis Acetal intermediate ~94
4 Catalytic Hydrogenation Pd/C, H2 Reduction to alcohol ~93
5 Purification Distillation, extraction Isolation of pure alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol -

Note: Yields and conditions are approximate and depend on specific substrates and reaction scales.

Analytical and Purification Techniques

  • Extraction and Washing: Organic phases are washed with aqueous acid, bicarbonate, and water to remove impurities.
  • Drying: Over magnesium sulfate or similar drying agents.
  • Filtration and Concentration: Rotary evaporation under reduced pressure.
  • Distillation: Vacuum distillation to separate regioisomers and purify the final product.
  • Chromatography: May be employed for further purification and isomer separation.

Research Findings and Observations

  • The use of LDA and DMF for metallation and formylation is a well-established method for introducing aldehyde groups on bicyclic systems, enabling subsequent functionalization to alcohols.
  • The stereochemical purity of the product is highly dependent on the initial regioisomeric composition of the ketone intermediates.
  • Hydrogenation conditions must be carefully controlled to avoid over-reduction or loss of the vinyl group.
  • The compound is typically isolated as a colorless to pale yellow liquid with a boiling point around 223.4 °C at atmospheric pressure.
  • The molecular weight is approximately 196.3 g/mol, consistent with the molecular formula C11H16O.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Notes
Bicyclic Core Formation Diels-Alder reaction Cyclopentadiene + dienophile, heat Forms bicyclo[2.2.1]heptene skeleton
Metallation/Formylation Lithiation followed by formylation LDA, DMF Introduces aldehyde for further steps
Acetal Formation Protection of aldehyde group Methanol, acid catalyst Stabilizes intermediate
Catalytic Hydrogenation Selective reduction of double bonds Pd/C, H2 Converts aldehyde to alcohol
Purification Extraction, drying, distillation, chromatography Organic solvents, drying agents, vacuum Ensures product purity and isomer separation

Chemical Reactions Analysis

Types of Reactions: : Alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the vinyl group may yield an alkane .

Scientific Research Applications

Chemistry: : In chemistry, alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: : In biological research, this compound may be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds .

Medicine: : In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the hydroxyl and vinyl groups can influence the compound’s biological activity and pharmacokinetics .

Industry: : In industrial applications, this compound can be used in the production of polymers and other materials. Its unique structure can impart desirable properties to the final product, such as increased stability or reactivity .

Mechanism of Action

The mechanism of action of alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol involves its interactions with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, while the vinyl group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Bicyclo[2.2.1]hept-5-ene-2-methanol (CAS 95-12-5)

  • Molecular Formula : C₈H₁₂O
  • Molecular Weight : 124.18 g/mol .
  • Structure: Lacks the α-vinyl and α,3,3-trimethyl substituents present in the target compound. The simpler norbornene-methanol backbone is shared, but reduced steric hindrance increases its reactivity in hydrogenation and dehydration reactions .

Biperiden (CAS 514-65-8)

  • Molecular Formula: C₂₁H₂₉NO
  • Molecular Weight : 311.46 g/mol .
  • Structure: Contains a phenyl group and a piperidinyl-ethyl chain at the α-positions of the norbornene-methanol core. The additional nitrogen heterocycle enables pharmacological activity as a muscarinic antagonist .

Norbornene-2-methanol acetate (CAS 16053-06-8)

  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.22 g/mol .
  • Structure: Features an acetylated methanol group, reducing polarity compared to the parent alcohol. This derivative is volatile enough for gas chromatography/mass spectrometry (GC/MS) analysis .

3-Endo-Hydroxymethylbicyclo[2.2.1]hept-5-enyl-2-endo-amine hydrochloride (CAS 205639-90-3)

  • Molecular Formula: C₈H₁₃NO·ClH
  • Molecular Weight : 175.66 g/mol .
  • Structure: Substituted with an amino group at position 3 and a hydroxymethyl group at position 2. The hydrochloride salt form increases stability and melting point (248°C) .

Physical and Chemical Properties

Property Target Compound (85204-19-9) Bicyclo[2.2.1]hept-5-ene-2-methanol (95-12-5) Biperiden (514-65-8) Norbornene-2-methanol acetate (16053-06-8)
Molecular Weight (g/mol) 194.31 124.18 311.46 166.22
Boiling Point (°C) Not reported Not reported Not reported 231.98 (predicted)
Melting Point (°C) Not reported Not reported Not reported
LogP 1.63 (predicted) ~1.2 (estimated) 3.5 (pharmaceutical) 1.85 (experimental)
Key Functional Groups Vinyl, methyl, methanol Methanol Phenyl, piperidinyl Acetyl, methanol

Notes:

  • The target compound’s higher molecular weight and LogP compared to simpler norbornene-methanol derivatives reflect increased hydrophobicity due to methyl and vinyl substituents .
  • Biperiden’s nitrogen-containing groups significantly alter solubility and bioactivity .

Hydrogenation and Dehydration

  • Target Compound: The vinyl group may undergo hydrogenation to form ethyl substituents, while the methanol group can dehydrate to form alkenes. No direct studies are reported, but analogous norbornene-methanol derivatives produce 2-methylenebicyclo[2.2.1]heptane (norcamphene) upon dehydration .
  • Bicyclo[2.2.1]hept-5-ene-2-methanol (95-12-5): Hydrogenation yields bicyclo[2.2.1]heptane-2-methanol, which further dehydrates to norcamphene (47–61% yield) over γ-Al₂O₃ catalysts .

Analytical Chemistry

  • Norbornene-2-methanol acetate: Employed in GC/MS for essential oil component identification due to its volatility .

Data Tables

Table 1. Key Structural Features of Compared Compounds

Compound CAS Core Structure Substituents
α,3,3-Trimethyl-α-vinyl...methanol 85204-19-9 Bicyclo[2.2.1]hept-5-ene α-Vinyl, α,3,3-trimethyl, 2-methanol
Bicyclo[2.2.1]hept-5-ene-2-methanol 95-12-5 Bicyclo[2.2.1]hept-5-ene 2-methanol
Biperiden 514-65-8 Bicyclo[2.2.1]hept-5-ene α-Phenyl, α-(2-piperidinylethyl), 2-methanol
Norbornene-2-methanol acetate 16053-06-8 Bicyclo[2.2.1]hept-5-ene 2-methanol acetate

Q & A

Basic Question: What are the recommended synthetic routes for α,3,3-Trimethyl-α-vinylbicyclo[2.2.1]hept-5-ene-2-methanol, and how can reaction conditions be optimized?

Answer:
The synthesis of bicyclo[2.2.1]heptene derivatives typically involves Diels-Alder reactions or functionalization of norbornene scaffolds. For this compound, acetylation or vinylation of a pre-existing bicyclic alcohol (e.g., 5-norbornene-2-methanol) is a plausible route, as seen in analogous syntheses . Key optimization steps include:

  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) for stereochemical control.
  • Temperature : Low temperatures (−20°C to 0°C) to minimize side reactions.
  • Characterization : Use IR spectroscopy to monitor hydroxyl group conversion (peak ~3200–3600 cm⁻¹) and ¹H NMR to confirm vinyl group integration (δ 4.8–6.2 ppm) .

Basic Question: How should researchers resolve discrepancies in reported physical properties (e.g., boiling point, density) for this compound?

Answer:
Physical property variations may arise from isomer purity (endo/exo) or measurement protocols. For example:

PropertyReported ValueSource
Boiling Point97°C (20 mmHg)
Density1.027 g/cm³
Refractive Index1.500

To resolve discrepancies:

  • Purification : Use fractional distillation or HPLC to isolate isomers.
  • Standardized methods : Employ ASTM protocols for density (ASTM D4052) and refractive index (ASTM D1218).

Advanced Question: What computational strategies are effective for predicting the stereochemical outcomes of functionalization reactions in this bicyclic system?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects influencing endo/exo selectivity. For example:

  • Transition state analysis : Predicts preferential formation of endo isomers due to reduced steric hindrance in the bicyclic framework .
  • Molecular docking : Useful for studying host-guest interactions if the compound is used in supramolecular chemistry .
    Validate computational results with experimental data (e.g., X-ray crystallography or NOESY NMR) .

Advanced Question: How can researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation?

Answer:
Contradictions between NMR and X-ray data often arise from dynamic effects (e.g., conformational flexibility). Methodological solutions include:

  • Variable-temperature NMR : Identify fluxional behavior (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
  • Crystallography : Compare X-ray structures with NMR-derived NOE correlations to confirm static vs. dynamic disorder .
    For example, the vinyl group’s orientation in α,3,3-trimethyl derivatives may exhibit rotational freedom, leading to averaged NMR signals but fixed positions in crystal lattices .

Basic Question: What spectroscopic techniques are critical for characterizing α,3,3-Trimethyl-α-vinylbicyclo[2.2.1]hept-5-ene-2-methanol?

Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). Key signals:
    • Bicyclic methine protons: δ 1.2–2.5 ppm.
    • Vinyl protons: δ 5.0–6.2 ppm .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and vinyl (1630–1680 cm⁻¹) groups.
  • Mass Spectrometry (EI/ESI) : Base peak at m/z 194 (molecular ion) with fragmentation patterns indicative of bicyclic cleavage .

Advanced Question: What strategies are recommended for studying the compound’s reactivity in ring-opening metathesis polymerization (ROMP)?

Answer:

  • Catalyst screening : Test Grubbs catalysts (e.g., G2 or G3) for vinyl group activation.
  • Kinetic studies : Monitor monomer conversion via ¹H NMR or in situ FTIR.
  • Thermal analysis : Use DSC to assess polymer glass transition temperatures (Tg), which correlate with bicyclic rigidity .
    Compare results with analogous norbornene derivatives to evaluate steric effects from the trimethyl and vinyl substituents .

Advanced Question: How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated degradation studies :
    • Acidic/alkaline hydrolysis : Reflux in HCl/NaOH (0.1–1 M) and analyze by HPLC for decomposition products.
    • Thermal stability : Use TGA to determine decomposition onset temperatures (typically >200°C for bicyclic alcohols) .
  • Mechanistic insights : Identify degradation pathways (e.g., retro-Diels-Alder) via LC-MS/MS .

Basic Question: What are the safety and handling protocols for this compound based on its physicochemical properties?

Answer:

  • Flammability : Flash point ≈87°C; store away from ignition sources .
  • Toxicity : No specific data, but assume acute toxicity (LD50 >2000 mg/kg) based on analogous bicyclic alcohols.
  • PPE : Use nitrile gloves and fume hoods during synthesis .

Advanced Question: How can isotopic labeling (e.g., ²H, ¹³C) aid in mechanistic studies of this compound’s reactions?

Answer:

  • Deuterium labeling : Synthesize CD₃-substituted derivatives to track methyl group participation in reactions via ²H NMR.
  • ¹³C-labeled intermediates : Use in kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., in Diels-Alder cycloadditions) .
    Isotope-enriched analogs can be prepared using labeled precursors (e.g., ¹³C-vinyl acetate) .

Advanced Question: What methodologies are suitable for studying the compound’s potential in asymmetric catalysis or chiral auxiliaries?

Answer:

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and confirm absolute configuration by circular dichroism (CD).
  • Catalytic testing : Evaluate enantioselectivity in model reactions (e.g., aldol additions) using the compound as a chiral ligand.
    Benchmark performance against established catalysts (e.g., BINOL) to assess steric and electronic contributions .

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